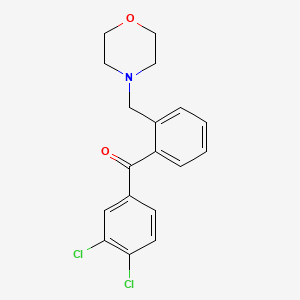

3',4'-Dichloro-2-morpholinomethyl benzophenone

説明

3',4'-Dichloro-2-morpholinomethyl benzophenone is a synthetic benzophenone derivative characterized by dichloro substituents at the 3' and 4' positions of one aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 2-position of the second ring. The morpholinomethyl group in this compound enhances solubility in polar solvents and may modulate interactions with biological targets, such as enzymes or receptors, due to the morpholine ring’s capacity for hydrogen bonding .

特性

IUPAC Name |

(3,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTKQCHHRAHMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643560 | |

| Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24088-69-5 | |

| Record name | (3,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

The synthesis of 3’,4’-Dichloro-2-morpholinomethyl benzophenone typically involves the reaction of 3,4-dichlorobenzophenone with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) workshop, ensuring high purity and quality of the final product.

化学反応の分析

3’,4’-Dichloro-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups. Common reagents for these reactions include sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure :

- IUPAC Name : (3,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone

- Molecular Formula : C18H17Cl2NO2

- CAS Number : 898792-24-0

The compound's structure includes two chlorine atoms and a morpholinomethyl group, which contribute to its unique chemical reactivity. It acts as a photoinitiator, absorbing light to initiate polymerization reactions. In biological systems, it interacts with various cellular components, leading to significant biological effects.

Scientific Research Applications

-

Organic Synthesis :

- 3',4'-Dichloro-2-morpholinomethyl benzophenone is utilized as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in synthetic chemistry.

-

Photoinitiator in Polymer Chemistry :

- The compound serves as a photoinitiator in the polymerization of various monomers. It is activated by UV light, leading to the formation of free radicals that initiate the polymerization process. This property is essential in industries such as coatings, adhesives, and 3D printing.

-

Antimicrobial Activity :

- Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness in disrupting microbial cell membranes and inhibiting metabolic processes within bacteria.

-

Anticancer Research :

- 3',4'-Dichloro-2-morpholinomethyl benzophenone has shown promise in cancer research, particularly against breast cancer cell lines (e.g., MCF-7). It may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and alterations in gene expression related to cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of 3',4'-Dichloro-2-morpholinomethyl benzophenone against several bacterial strains. The findings indicated low minimum inhibitory concentration (MIC) values, suggesting potent antimicrobial activity compared to standard antibiotics.

| Study Focus | Findings |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains with low MIC values. |

Case Study 2: Anticancer Effects on MCF-7 Cells

In vitro studies analyzed the effects of this compound on MCF-7 breast cancer cells. The results highlighted significant changes in metabolic pathways associated with cell proliferation and oxidative stress markers. Transcriptomic analyses revealed alterations in gene expression linked to apoptosis.

| Study Focus | Findings |

|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells; alters key metabolic pathways. |

作用機序

The mechanism of action of 3’,4’-Dichloro-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3',4'-Dichloro-2-morpholinomethyl benzophenone with structurally related benzophenones:

Key Differences and Implications

- Substituent Effects: The morpholinomethyl group in the target compound distinguishes it from hydroxy- or methoxy-substituted analogs (e.g., 2',5-Dichloro-2-hydroxy-4-methylbenzophenone). This group likely improves solubility and metabolic stability compared to hydroxylated derivatives . Dichloro vs.

- Pharmacological Potential: Natural benzophenones like mangaphenone exhibit antioxidant and antimicrobial activities, but synthetic derivatives (e.g., the target compound) are often optimized for enhanced bioavailability or target specificity . Antifungal activity reported for dichlorophenyl benzoate analogs (e.g., 2,6-Dichlorophenyl 4-chlorobenzoate) suggests that the dichloro motif in the target compound may confer similar properties .

- Natural benzophenones (e.g., mangaphenone) are isolated via chromatographic methods, while synthetic analogs rely on Friedel-Crafts acylation or cross-coupling reactions .

Research Findings and Challenges

- Structural Misassignment: Evidence from synthetic studies (e.g., selagibenzophenone B) highlights the risk of incorrect structural assignments in natural benzophenones, underscoring the need for rigorous spectroscopic validation when comparing synthetic and natural analogs .

- Activity Gaps: While the target compound’s dichloro and morpholinomethyl groups are pharmacologically promising, explicit data on its bioactivity remain scarce. Further studies could benchmark it against analogs like 2',5-Dichloro-2-hydroxy-4-methylbenzophenone, which has documented UV-absorbing properties .

生物活性

3',4'-Dichloro-2-morpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone class, which is widely studied for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 3',4'-Dichloro-2-morpholinomethyl benzophenone includes a benzophenone backbone with two chlorine substituents and a morpholinomethyl group. This specific arrangement influences its reactivity and interaction with biological systems.

The biological activity of 3',4'-Dichloro-2-morpholinomethyl benzophenone primarily stems from its ability to interact with various molecular targets within cells. The compound acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : By modifying protein functions, it can disrupt normal cellular signaling and metabolic processes.

Antimicrobial Activity

Research indicates that 3',4'-Dichloro-2-morpholinomethyl benzophenone exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Studies have suggested potential anticancer effects, particularly through the induction of apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways associated with cell survival and proliferation is under investigation.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various benzophenone derivatives, including 3',4'-Dichloro-2-morpholinomethyl benzophenone. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cells : In vitro studies conducted on human cancer cell lines revealed that the compound induced cytotoxic effects at micromolar concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of enzyme activity |

Research Findings

Recent investigations into the pharmacological properties of 3',4'-Dichloro-2-morpholinomethyl benzophenone have highlighted its potential applications in medicine:

- Pharmaceutical Applications : As a precursor in drug synthesis, it may serve as a template for developing new therapeutic agents targeting microbial infections or cancer .

- Environmental Impact : Studies have also explored its ecotoxicological effects, emphasizing the need for careful assessment due to its widespread use in consumer products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。